Technical Guide: Synthesis and Characterization of 1,3-Adamantanediol Dimethacrylate
Technical Guide: Synthesis and Characterization of 1,3-Adamantanediol Dimethacrylate
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Adamantanediol Dimethacrylate, a bifunctional monomer with significant potential in advanced materials and drug development. The rigid, diamondoid structure of the adamantane core imparts unique properties such as high thermal stability, chemical resistance, and defined stereochemistry, making its derivatives highly valuable for researchers, scientists, and professionals in drug development and materials science.[1][2]
Synthesis Pathway
The synthesis of 1,3-Adamantanediol Dimethacrylate is a two-stage process. The first stage involves the synthesis of the precursor, 1,3-Adamantanediol. The second stage is the esterification of the diol to yield the final dimethacrylate monomer.
Stage 1: Synthesis of 1,3-Adamantanediol
A highly efficient and scalable method for synthesizing 1,3-Adamantanediol proceeds via the hydrolysis of 1,3-dichloro adamantane.[3] This precursor is formed from 3-hydroxyadamantane-1-carboxylic acid through a chlorination and decarbonylation reaction using thionyl chloride.[3]
Stage 2: Synthesis of 1,3-Adamantanediol Dimethacrylate
The final product is synthesized via a standard esterification reaction. 1,3-Adamantanediol is reacted with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[4] Dichloromethane is a common solvent for this type of reaction.[5]
Data Presentation
Quantitative data for the precursor (1,3-Adamantanediol) and the final product are summarized below. Data for the final product are based on supplier information and theoretical values, as detailed characterization is not widely published.
Table 1: Physical and Chemical Properties
| Property | 1,3-Adamantanediol (Precursor) | 1,3-Adamantanediol Dimethacrylate (Final Product) | Reference |
| CAS Number | 5001-18-3 | 122066-43-7 | [3][6] |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₈H₂₄O₄ | [3][7] |
| Molecular Weight | 168.23 g/mol | 304.38 g/mol | [3][7] |
| Appearance | White solid/crystals | White crystal | [3][7] |
| Melting Point | 325 °C (decomposes) | Not available | [3] |
| Density | Not available | ~1.13 g/cm³ | [7] |
| Boiling Point | Not available | 374.5 °C (predicted) | [6] |
Table 2: Spectroscopic Data for 1,3-Adamantanediol (Precursor)
| Technique | Observed Peaks / Shifts | Reference |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 4.08 (s, 2H, -OH), 1.46 (p, 2H), 0.86 (d, 6H), 0.84 (s, 4H), 0.72 (t, 2H) | [3] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 61.76, 44.31, 35.74, 26.91, 23.63 | [3] |
| FT-IR (KBr, cm⁻¹) | 3217 (O-H stretch), 2931, 2922, 2856 (C-H stretch) | [3] |
| GC-MS (m/z) | [M-H]⁺ calculated: 167.233; observed: 168.1 | [3] |
Table 3: Expected Spectroscopic Features for 1,3-Adamantanediol Dimethacrylate
| Technique | Expected Characteristic Peaks / Shifts |
| ¹H NMR | δ ~6.1 and ~5.5 ppm (vinyl protons, =CH₂); δ ~1.9 ppm (methyl protons, -C(CH₃)=); Signals corresponding to the adamantane cage protons. |
| ¹³C NMR | δ ~166 ppm (ester carbonyl, C=O); δ ~136 ppm (quaternary vinyl carbon, -C(CH₃)=); δ ~126 ppm (terminal vinyl carbon, =CH₂); Signals for the adamantane core carbons. |
| FT-IR (cm⁻¹) | ~1720 (C=O stretch, ester); ~1635 (C=C stretch, vinyl); ~2920, 2850 (C-H stretch, adamantane); ~1160 (C-O stretch, ester). |
| MS (m/z) | Expected molecular ion peak [M]⁺ at ~304.38. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol for Synthesis of 1,3-Adamantanediol
This protocol is adapted from Hao et al., 2024.[3]
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Reaction Setup: To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL).
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Reaction Conditions: Seal the reactor and pressurize with nitrogen to 0.5-0.6 MPa. Heat the mixture to 110-130 °C and maintain for 6 hours with stirring.
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Workup: After cooling, concentrate the reaction solution to yield a solid residue.
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Purification: Add tetrahydrofuran or methanol (400 mL) to dissolve the solid. Separate the solid and liquid phases by filtration. The filtrate is collected and concentrated to give the final product, 1,3-adamantanediol, as a white solid.
-
Yield: Isolated yields of up to 95% with >99% purity have been reported.[3]
Proposed Protocol for Synthesis of 1,3-Adamantanediol Dimethacrylate
This proposed protocol is based on standard esterification methods for adamantane-based alcohols.[4]
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-Adamantanediol (1 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
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Reagent Addition: Slowly add methacryloyl chloride (2.1 eq.) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,3-Adamantanediol Dimethacrylate.
Characterization Workflow
Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) groups.
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Mass Spectrometry (MS): MS is employed to determine the molecular weight of the monomer and to analyze its fragmentation pattern, further confirming its structure.
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Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability, melting point, and glass transition temperature of the monomer and its resulting polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2013141127A1 - Method for producing adamantyl (meth)acrylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
